5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound with a complex structure that includes bromine, methoxy, and trifluoromethyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps. One common method starts with the bromination of 4-methoxy-2-(trifluoromethyl)aniline, followed by cyclization to form the benzimidazole ring. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-4-formyl-2-(trifluoromethyl)-1H-benzimidazole, while substitution of the bromine atom with an amine can yield 5-amino-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole.
Scientific Research Applications
5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the bromine and methoxy groups can modulate its overall chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methoxy-2-methylpyridine
- 5-Bromo-4-methoxy-2-(trifluoromethyl)phenol
- (5-Bromo-4-methoxy-2-(trifluoromethyl)phenyl)boronic acid
Uniqueness
5-Bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6BrF3N2O |
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Molecular Weight |
295.06 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2O/c1-16-7-4(10)2-3-5-6(7)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
RKFALIVVYQYCRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Br |
Origin of Product |
United States |
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